Measured logD₇.₄ Reduction: Bridged 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold vs. Unbridged Morpholine
In a systematic matched-pair analysis by Degorce et al. (2018), bridging morpholines with a one-carbon tether—yielding scaffolds of the 8-oxa-3-azabicyclo[3.2.1]octane class—produced a counterintuitive reduction in measured logD₇.₄ of up to −0.8 relative to the unbridged morpholine parent compound [1]. This effect was established across multiple matched molecular pairs within a pharmaceutical dataset and was further corroborated in piperazine and piperidine bridged analogs [1]. The bimodal distribution of logD shifts within the dataset showed a consistent trend toward lower lipophilicity in bridged congeners, which is attributed to altered solvation and conformational restriction. The specific compound 2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride incorporates this bridged morpholine core, and therefore benefits from the same lipophilicity-lowering effect compared to its 2-(morpholin-4-yl)ethanol hydrochloride analog.
| Evidence Dimension | Lipophilicity (logD₇.₄ – octanol/water distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | Bridged morpholine scaffold (8-oxa-3-azabicyclo[3.2.1]octane class): reduced logD₇.₄ relative to unbridged comparator |
| Comparator Or Baseline | Unbridged morpholine scaffold: baseline logD₇.₄ (matched-pair comparator) |
| Quantified Difference | ΔlogD₇.₄ up to −0.8 (bridged minus unbridged) |
| Conditions | Experimentally measured logD₇.₄; matched molecular pair analysis across multiple in-house AstraZeneca compounds (J Med Chem, 2018) |
Why This Matters
A logD₇.₄ reduction of 0.8 units, achieved without introducing additional heteroatoms or hydrogen-bond donors, is a significant property improvement in drug discovery, enabling better control of metabolic clearance, volume of distribution, and off-target promiscuity for downstream lead optimization campaigns.
- [1] Degorce SL, Bodnarchuk MS, Cumming IA, Scott JS. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. J Med Chem. 2018;61(19):8934-8943. doi:10.1021/acs.jmedchem.8b01148. PMID: 30189136. View Source
